Technical Profile: 6-(2-Fluorophenyl)picolinic acid
Technical Profile: 6-(2-Fluorophenyl)picolinic acid
Topic: 6-(2-Fluorophenyl)picolinic acid (CAS 887982-35-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Agrochemical Scientists
[1]
Executive Summary
6-(2-Fluorophenyl)picolinic acid (CAS 887982-35-6 ) is a specialized pyridine derivative serving as a critical biaryl scaffold in the development of synthetic auxin herbicides and metalloenzyme inhibitors. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the C6 position with an ortho-fluorinated phenyl ring. This specific regioisomer allows for unique steric and electronic interactions, particularly in the binding pockets of auxin signaling F-box proteins (e.g., AFB5) and transition metal catalytic centers.
This guide details the physiochemical properties, validated synthetic pathways, and application vectors for this compound, distinguishing it from its commonly confused isomers (e.g., 6-fluoropicolinic acid or the 4-fluorophenyl analog).
Chemical Identity & Properties
Nomenclature and Registration
| Parameter | Detail |
| CAS Number | 887982-35-6 |
| IUPAC Name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid |
| Synonyms | 6-(2-Fluorophenyl)picolinic acid; 2-Carboxy-6-(2-fluorophenyl)pyridine |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| SMILES | OC(=O)c1cccc(n1)c2ccccc2F |
| InChI Key | LNVROFCFAZOMJU-UHFFFAOYSA-N (Isomer specific) |
Physiochemical Profile[3]
-
Appearance : Typically an off-white to pale yellow solid.
-
Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water (acidic form).
-
Acidity (pKa) : The carboxylic acid proton typically has a pKa ≈ 3.5–4.0, modulated by the electron-withdrawing nature of the pyridine ring.
-
Electronic Effects : The ortho-fluorine atom exerts a significant inductive electron-withdrawing effect (-I) and creates a specific steric exclusion zone, preventing free rotation of the biaryl bond in confined enzyme pockets.
Synthetic Methodology
The most robust route to 6-(2-Fluorophenyl)picolinic acid is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and yield compared to ring-closure methods.
Validated Synthetic Protocol
Reaction Overview: Coupling of Methyl 6-bromopicolinate with 2-Fluorophenylboronic acid, followed by ester hydrolysis.
Step-by-Step Workflow:
-
Reagents :
-
Substrate: Methyl 6-bromopicolinate (1.0 eq)
-
Coupling Partner: 2-Fluorophenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂ (3–5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
-
Coupling Condition : Heat to 80–100°C under inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor via TLC/LC-MS for consumption of the bromide.
-
Hydrolysis :
-
Treat the crude ester intermediate with LiOH (3.0 eq) in THF/Water.
-
Stir at room temperature until conversion is complete.
-
-
Workup :
-
Acidify aqueous layer to pH 3–4 with 1M HCl.
-
Extract with Ethyl Acetate.
-
Recrystallize from Ethanol/Hexanes.
-
Synthesis Flowchart (Graphviz)
Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura cross-coupling followed by saponification.
Applications & Mechanism of Action
Agrochemical Discovery (Auxin Mimics)
This compound serves as a core scaffold for synthetic auxin herbicides (pyridine-carboxylates).
-
Mechanism : It mimics the natural plant hormone indole-3-acetic acid (IAA). The picolinic acid moiety binds to the TIR1/AFB ubiquitin ligase complex.
-
Role of Fluorine : The ortho-fluorine (2-F) provides metabolic stability against ring hydroxylation and improves lipophilicity (logP), enhancing cuticle penetration in weed species. It is a precursor analog to commercial herbicides like Florpyrauxifen-benzyl (Rinskor™), which utilizes a more complex polysubstituted pyridine core.
Medicinal Chemistry[3][4][5][6]
-
Kinase Inhibition : The biaryl system is used to span hydrophobic pockets in ATP-binding sites of kinases (e.g., PI3K, mTOR). The carboxylic acid can form hydrogen bonds with the hinge region or lysine residues.
-
Ligand Design : 6-Aryl picolinic acids act as bidentate (N,O) ligands for transition metals (Pd, Ir, Ru), used in asymmetric catalysis.
Structural Activity Relationships (SAR)
| Feature | Function |
| Carboxylic Acid (C2) | Essential for ionic interaction with receptor/enzyme basic residues (e.g., Arg/Lys). |
| Pyridine Nitrogen | Acts as a hydrogen bond acceptor; critical for chelation. |
| 2-Fluorophenyl (C6) | Induces a twisted biaryl conformation (dihedral angle > 40°), improving selectivity for specific receptor isoforms. |
Analytical Characterization
To validate the identity of synthesized 6-(2-Fluorophenyl)picolinic acid, the following spectral features are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz) :
-
Pyridine Ring : Three protons. Look for a doublet-doublet pattern for the H3/H4/H5 protons. The H5 proton (beta to nitrogen) is typically the most shielded aromatic signal.
-
Phenyl Ring : Four protons. The ortho-fluorine causes significant splitting. The proton adjacent to the fluorine (H3') will appear as a multiplet shifted upfield relative to other phenyl protons due to shielding.
-
Acid Proton : Broad singlet > 13.0 ppm (often invisible if wet).
-
-
¹⁹F NMR :
-
Distinct singlet (or multiplet if proton-coupled) around -110 to -120 ppm , characteristic of ortho-fluorinated aromatics.
-
-
Mass Spectrometry (ESI) :
-
Negative Mode (ESI-) : [M-H]⁻ peak at 216.2 m/z .
-
Positive Mode (ESI+) : [M+H]⁺ peak at 218.2 m/z .
-
Safety & Handling (GHS)[7]
Signal Word : WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol :
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
In case of contact, wash with copious amounts of water.[1][2] Neutralize spills with weak base (bicarbonate) before disposal.
References
-
ChemicalBook . (2024). 6-(2-Fluorophenyl)-picolinic acid Basic Information and CAS 887982-35-6.[3] Retrieved from
-
PubChem . (2024).[4] 6-(2-Fluorophenyl)pyridine-2-carboxylic acid. National Library of Medicine. Retrieved from
- Epp, J. B., et al. (2016). Discovery of the Auxin Herbicide Florpyrauxifen-benzyl. Journal of Agricultural and Food Chemistry.
-
Sigma-Aldrich . (2024). Product Search: Picolinic Acid Derivatives. (For general synthesis reagents and safety data). Retrieved from
Sources
- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 3. 6-(2-Fluorophenyl)-picolinic acid | 887982-35-6 [m.chemicalbook.com]
- 4. 6-(3-Fluorophenyl)picolinic acid | C12H8FNO2 | CID 24730139 - PubChem [pubchem.ncbi.nlm.nih.gov]
